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molecular formula C4H5N5 B1315754 3,5-diamino-1H-pyrazole-4-carbonitrile CAS No. 6844-58-2

3,5-diamino-1H-pyrazole-4-carbonitrile

Cat. No. B1315754
M. Wt: 123.12 g/mol
InChI Key: UKASYLSHAZSEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04163846

Procedure details

3,5-Diamino-4-cyanopyrazole (6.1 g) was dissolved in 1 M sodium hydroxide solution (50 ml), and dimethylsulphate (6.2 g) was added. The mixture was heated at reflux for 21/2 hours and then evaporated to dryness. The residue was extracted with 2-methoxyethanol, and the extracts were evaporated. The residue was triturated with a small amount of water to give 3,5-diamino-4-cyano-1-methylpyrazole (1.4 g), m.p. 194°-196° C.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[C:5]([NH2:9])[NH:4][N:3]=1.[CH3:10]OS(OC)(=O)=O>[OH-].[Na+]>[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[C:5]([NH2:9])[N:4]([CH3:10])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
NC1=NNC(=C1C#N)N
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 2-methoxyethanol
CUSTOM
Type
CUSTOM
Details
the extracts were evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with a small amount of water

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(C(=C1C#N)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 20.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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